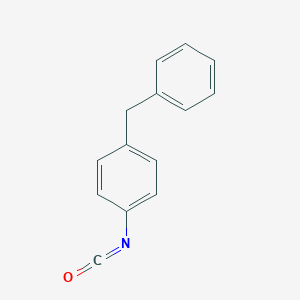

4-Benzylphenyl isocyanate

Description

Contemporary Significance of Isocyanate Chemistry in Advanced Chemical Research

Isocyanate chemistry, a cornerstone of polymer science, continues to be a field of immense contemporary significance in advanced chemical research. patsnap.com Initially brought to prominence through the development of polyurethanes, the applications of isocyanates have expanded dramatically, driving innovations across diverse sectors such as automotive, construction, and electronics. patsnap.comdoxuchem.com The global market for isocyanates is substantial, with projections indicating continued growth driven by the increasing demand for high-performance materials. patsnap.compatsnap.com This demand stems from the unique reactivity of the isocyanate group (–N=C=O), which allows for the formation of a wide array of polymers with tailorable properties, from flexible foams to rigid elastomers. patsnap.comdoxuchem.com Modern research is focused on enhancing the efficiency and sustainability of isocyanate-based processes, including the development of safer, phosgene-free synthesis routes and the creation of bio-based isocyanates to address environmental concerns. researchgate.netrsc.org

The Role of Aromatic Isocyanates as Versatile Building Blocks in Organic Synthesis and Materials Science

Aromatic isocyanates are particularly valuable as versatile building blocks in both organic synthesis and materials science. crowdchem.net Their rigid structure and high reactivity make them ideal for creating robust and durable polymers. The reactivity of the isocyanate group with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and other derivatives is fundamental to their utility. wikipedia.orgyoutube.com This reactivity allows for the synthesis of a vast range of materials, including polyurethane coatings, adhesives, sealants, and elastomers. doxuchem.com In organic synthesis, aromatic isocyanates serve as key intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.org The ability to introduce various functional groups onto the aromatic ring further enhances their versatility, enabling the fine-tuning of the properties of the resulting molecules and materials.

Elucidation of Specific Research Frontiers and Unaddressed Challenges Pertaining to 4-Benzylphenyl Isocyanate

While the broader field of isocyanate chemistry is well-established, specific monofunctional isocyanates like this compound present unique research frontiers and challenges. As a derivative of diphenylmethane, its structure offers a combination of aromatic rigidity and benzylic flexibility, suggesting potential for novel material properties. nih.govchemicalbook.com Research into this compound is focused on leveraging its distinct structure to develop new polymers and functional materials.

However, several challenges remain. The synthesis of this compound, like many isocyanates, often involves hazardous reagents such as phosgene (B1210022), prompting research into safer, alternative synthetic methodologies. wikipedia.orgchemicalbook.com Furthermore, the high reactivity of the isocyanate group, while advantageous, also presents challenges in controlling polymerization and preventing unwanted side reactions. patsnap.com A significant area of ongoing research is the exploration of its use in creating well-defined polymer architectures and its potential applications in specialized fields like biomedical devices or advanced coatings. Understanding the structure-property relationships of polymers derived from this compound is a key objective for unlocking its full potential in materials science.

Chemical and Physical Properties of this compound

The compound this compound is an aromatic isocyanate with the chemical formula C₁₄H₁₁NO. nih.gov It is also known by other names such as 1-benzyl-4-isocyanatobenzene and alpha-phenyl-p-tolyl isocyanate. nih.gov

Below is a table summarizing some of its key chemical and physical properties:

| Property | Value | Source |

| Molecular Weight | 209.24 g/mol | nih.gov |

| Boiling Point | 300 °C (lit.) | chemicalbook.com |

| Density | 1.11 g/mL at 25 °C (lit.) | chemicalbook.com |

| Refractive Index | n20/D 1.589 (lit.) | chemicalbook.com |

| XLogP3 | 4.6 | nih.gov |

Synthesis of this compound

The synthesis of isocyanates can be achieved through various methods. A common industrial method for producing isocyanates is through the phosgenation of amines. wikipedia.org This process involves reacting a primary amine with phosgene (COCl₂) to yield the corresponding isocyanate and hydrochloric acid. wikipedia.org

R-NH₂ + COCl₂ → R-NCO + 2HCl wikipedia.org

Due to the high toxicity of phosgene, alternative, safer methods for isocyanate synthesis are actively being researched. Some of these phosgene-free methods include:

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.org

Lossen Rearrangement: In this reaction, a hydroxamic acid is converted to an isocyanate. wikipedia.org

Schmidt Reaction: This method uses a carboxylic acid and hydrazoic acid to produce an isocyanate. wikipedia.org

More recent developments in isocyanate synthesis focus on even milder and more selective methods. For instance, a one-pot method has been developed for the conversion of primary alcohols to alkyl isocyanates using triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (B1221674) (Bu₄NOCN). organic-chemistry.org Another approach involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. organic-chemistry.org

For the specific synthesis of benzyl (B1604629) isocyanate, a related compound, methods such as reacting benzyl chloride with sodium cyanate have been described, yielding benzyl isocyanate. prepchem.com It is plausible that similar methodologies could be adapted for the synthesis of this compound from the corresponding amine or other suitable precursors.

Applications of this compound

In Organic Synthesis

The isocyanate functional group is highly reactive towards nucleophiles, making this compound a valuable reagent in organic synthesis. It can readily react with:

Alcohols (ROH): to form urethanes (carbamates). wikipedia.org

Amines (R₂NH): to form ureas. wikipedia.org

Water (H₂O): to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide. wikipedia.org

These reactions allow for the introduction of the 4-benzylphenyl moiety into various organic molecules, which can be useful in the synthesis of complex targets, including potential pharmaceutical and agrochemical compounds.

In Materials Science

The primary application of isocyanates in materials science is in the production of polyurethanes. crowdchem.net While diisocyanates are the primary building blocks for polyurethane polymers, monofunctional isocyanates like this compound can be used as chain terminators or to modify the properties of the final polymer. By reacting with a diol or polyol, this compound can cap the growing polymer chains, thereby controlling the molecular weight and influencing properties such as flexibility, hardness, and solubility.

The unique structure of this compound, with its benzyl group, can impart specific properties to the resulting materials. This could include enhanced thermal stability or altered mechanical properties compared to polymers made with more common monofunctional isocyanates. The aromatic rings contribute to rigidity, while the methylene (B1212753) bridge of the benzyl group can introduce a degree of flexibility.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAYZDNGCFSGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171280 | |

| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-37-6 | |

| Record name | 1-Isocyanato-4-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzylphenyl Isocyanate

Phosgenation-Based Synthetic Pathways

The use of phosgene (B1210022) and its derivatives remains a cornerstone in the industrial synthesis of isocyanates due to its efficiency and scalability.

Traditional Industrial Phosgenation Routes

The most conventional method for synthesizing 4-benzylphenyl isocyanate involves the reaction of 4-benzylaniline (B49627) with phosgene (COCl₂). This process is typically carried out in an inert solvent. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the final isocyanate product and two equivalents of hydrogen chloride.

Step 2: Thermal decomposition to isocyanate C₆H₅CH₂C₆H₄NHCOCl → C₆H₅CH₂C₆H₄NCO + HCl

This method is highly effective and widely used for large-scale production of various isocyanates. cas.cngoogle.com However, the extreme toxicity of phosgene gas and the corrosive nature of the hydrogen chloride byproduct present significant safety and environmental challenges, necessitating stringent handling protocols and specialized equipment. cas.cn

Exploration of Less Hazardous Phosgene Equivalents in Synthesis

To mitigate the dangers associated with phosgene gas, significant research has focused on safer phosgene equivalents. These compounds serve as in-situ sources of phosgene, are often easier to handle, and reduce the risks of accidental release.

Key phosgene equivalents include:

Diphosgene (trichloromethyl chloroformate): A liquid at room temperature, it is less volatile than phosgene but decomposes upon heating to release phosgene.

Triphosgene (B27547) (bis(trichloromethyl) carbonate): A stable, crystalline solid that is significantly safer to transport and store. chemicalbook.com It can be used in solution to generate phosgene or can react directly, often catalyzed by a tertiary amine. chemicalbook.com

The use of these reagents allows for the phosgenation reaction to be conducted under milder conditions with greater control. For instance, triphosgene can be used in a one-pot reaction to convert a primary amine, such as 4-benzylaniline, into the corresponding isocyanate. chemicalbook.com

Table 1: Comparison of Phosgene and its Equivalents

| Reagent | Chemical Formula | Physical State (at STP) | Key Advantage | Reference |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity, established industrial process | cas.cn |

| Diphosgene | ClCOOCCl₃ | Liquid | Easier to handle and measure than gaseous phosgene | - |

| Triphosgene | (Cl₃CO)₂CO | Solid | Stable, crystalline solid; significantly safer for storage and transport | chemicalbook.com |

Non-Phosgene Synthetic Strategies and Their Advancements

Growing environmental and safety concerns have propelled the development of synthetic routes that completely avoid the use of phosgene. nih.gov These methods often rely on molecular rearrangements or the decomposition of specific precursors.

Curtius Rearrangement-Derived Synthetic Protocols

The Curtius rearrangement is a powerful, phosgene-free method for converting a carboxylic acid into an isocyanate. wikipedia.orgbyjus.com The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the process begins with 4-benzylbenzoic acid. The key intermediate, 4-benzylbenzoyl azide, can be prepared through several methods:

Reacting 4-benzylbenzoyl chloride (derived from the carboxylic acid) with an azide salt like sodium azide. organic-chemistry.org

A one-pot procedure where the carboxylic acid is treated directly with a reagent like diphenylphosphoryl azide (DPPA). nih.gov

Once formed, the acyl azide is heated, typically in an inert solvent, causing it to rearrange concertedly to this compound and nitrogen gas. wikipedia.orgnih.gov A significant advantage of this method is that the migration of the benzylphenyl group occurs with complete retention of its configuration. nih.govnih.gov

Table 2: Common Reagents for One-Pot Curtius Rearrangement

| Reagent | Abbreviation | Function | Reference |

|---|---|---|---|

| Diphenylphosphoryl azide | DPPA | Converts carboxylic acids directly to acyl azides, avoiding isolation | nih.gov |

| Sodium Azide (with activating agent) | NaN₃ | Source of the azide group, used with acid chlorides or other activated forms | organic-chemistry.org |

| Propylphosphonic Anhydride (B1165640) | T3P® | Mediates one-pot rearrangement of carboxylic acids to carbamates (via isocyanate) | organic-chemistry.org |

Hofmann Rearrangement-Based Synthetic Approaches

The Hofmann rearrangement provides another classic route to isocyanates from primary amides. wikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgthermofisher.com To obtain this compound, the reaction would be started with 4-benzylbenzamide.

The traditional Hofmann rearrangement involves treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. wikipedia.org This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate. The isocyanate can be isolated if the reaction is performed under anhydrous conditions. thermofisher.com

Modern variations of this reaction employ alternative reagents to bromine, which can be more convenient and selective. wikipedia.org These include N-bromosuccinimide (NBS) and hypervalent iodine reagents like (diacetoxyiodo)benzene. wikipedia.orgthermofisher.com Trapping the intermediate isocyanate with an alcohol, such as methanol (B129727) or tert-butanol, can yield stable carbamates, which can be useful if the isocyanate itself is not the final desired product. wikipedia.org

Thermal Decomposition and Pyrolysis of Urethane (B1682113) Precursors

A significant non-phosgene industrial strategy involves the thermal decomposition (pyrolysis) of carbamates (urethanes). nih.govmuctr.ru This process is essentially the reverse of the reaction between an isocyanate and an alcohol.

To synthesize this compound via this route, a suitable carbamate (B1207046) precursor, such as an alkyl N-(4-benzylphenyl)carbamate, must first be synthesized. This precursor can be prepared through various non-phosgene methods, for example, by the reaction of 4-benzylaniline with a dialkyl carbonate. nih.govresearchgate.net

The carbamate is then heated, often in the gas phase or in a high-boiling solvent, causing it to decompose into this compound and the corresponding alcohol.

C₆H₅CH₂C₆H₄NHCOOR → C₆H₅CH₂C₆H₄NCO + ROH

This method is attractive because it avoids highly toxic reagents and can be part of a recyclable process where the alcohol is reused. nih.gov Studies on analogous compounds like 1,3-diphenyl urea (B33335) (DPU) show that decomposition to phenyl isocyanate and aniline (B41778) occurs at high temperatures (350–450 °C) with high selectivity. dntb.gov.uanih.govutwente.nl The thermal stability of the urethane linkage and potential side reactions are key factors that must be controlled to achieve high yields of the desired isocyanate. icheme.org

Carbonylation Reactions Utilizing Nitroaromatic Precursors

The synthesis of aromatic isocyanates from nitroaromatic compounds via catalytic reductive carbonylation is a significant phosgene-free alternative. This approach involves the reaction of a nitro compound with carbon monoxide in the presence of a catalyst to form the corresponding isocyanate. universiteitleiden.nl The process can proceed through two main pathways: a direct method where the nitro group is catalytically activated with carbon monoxide to yield the isocyanate and carbon dioxide, and an indirect method where the isocyanate is trapped in situ with an alcohol or amine to form a carbamate or urea, which is then thermally cracked to release the isocyanate. universiteitleiden.nl

For the synthesis of this compound, the precursor would be 4-benzyl-nitrobenzene. The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts being particularly effective. ionike.com The general scheme for the reductive carbonylation of a nitroaromatic compound is as follows:

Ar-NO₂ + 3CO → Ar-NCO + 2CO₂

Research into the reductive carbonylation of nitrobenzene (B124822) to ethyl phenyl carbamate (an isocyanate precursor) has highlighted the efficacy of palladium complex and ionic liquid catalyst systems. ionike.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Catalyst Systems for Reductive Carbonylation of Nitrobenzene

| Catalyst System | Co-catalyst/Solvent | Key Findings | Reference |

|---|---|---|---|

| Palladium Complexes | Ionic Liquids (e.g., BAcImPF6) | The ionic liquid acts as a co-catalyst and solvent, showing synergism with the palladium complex to improve catalytic efficiency. | ionike.com |

While specific studies on 4-benzyl-nitrobenzene are not prevalent in the provided results, the principles derived from nitrobenzene carbonylation are directly applicable. The bulky benzyl (B1604629) group may introduce steric considerations that could influence catalyst selection and reaction kinetics.

Catalytic Oxidative Carbonylation of Amines

Another important non-phosgene route to isocyanates is the catalytic oxidative carbonylation of amines. This method involves reacting the primary amine with carbon monoxide and an oxidant, typically in the presence of a catalyst. The corresponding amine for this compound is 4-benzylaniline.

The general reaction is:

Ar-NH₂ + CO + [O] → Ar-NCO + H₂O

This process avoids the use of highly toxic phosgene but requires careful control of the reaction conditions to prevent the formation of byproducts such as ureas. Palladium catalysts are also commonly employed in this transformation. Research has focused on developing efficient catalytic systems that can operate under mild conditions. For instance, studies on the carbonylation of various benzamides have demonstrated the use of nickel and cobalt catalysts with carbon monoxide. nih.govacs.org While not a direct carbonylation of an amine to an isocyanate, these C-H/N-H carbonylation reactions showcase the ongoing development of catalytic methods for forming related structures, which is relevant to the broader field of isocyanate synthesis. nih.govacs.org

Optimization of Reaction Parameters and Process Efficiency

Optimizing the synthesis of this compound involves a multi-faceted approach, focusing on catalysis, reaction media, and process design to enhance yield, selectivity, and sustainability.

Design and Application of Novel Catalytic Systems in Synthesis

The development of innovative catalysts is central to improving isocyanate production. Recent advancements include:

Metal-Organic Frameworks (MOFs) : MOFs are utilized as catalysts due to their high surface area and tunable structures. They can selectively adsorb and activate reactant molecules, leading to more efficient reactions and reduced side products. patsnap.com For example, MOF-5-NO₂ has been shown to be an effective catalyst for the thermal decomposition of carbamates to produce isocyanates, achieving a high yield of methylene (B1212753) diphenyl diisocyanate (MDI). researchgate.net

Composite Catalysts : Combining different metals can enhance catalytic activity. Bi-Zn composite oxides, for instance, have been used for the synthesis of phenyl isocyanate from methyl N-phenyl carbamate. researchgate.net Single-component metal catalysts, especially zinc-based ones, are also noted for their high activity and cost-effectiveness. acs.org

Nanostructured Materials : Nanocatalysts offer improved efficiency and selectivity in isocyanate reactions. patsnap.com

Organometallic Complexes : Tailored ligand designs in organometallic complexes, such as those developed by BASF using zinc and aluminum, allow for precise control over reaction rates and product properties in polyurethane synthesis. patsnap.com Wanhua Chemical has developed systems using a combination of MOFs and ionic liquids as co-catalysts for enhanced control over reaction kinetics. patsnap.com

Influence of Reaction Media and Solvent Engineering on Yield and Selectivity

The choice of solvent is critical as it can significantly impact reaction rates, yields, and the ease of product separation.

Ionic Liquids (ILs) : ILs are gaining attention as reaction media for isocyanate synthesis. Their high thermal stability, low vapor pressure, and reusability make them advantageous. acs.org They can function as both a solvent and a co-catalyst. For example, in the thermal decomposition of carbamates, the use of an ionic liquid-metal oxide catalytic system facilitates the separation of the isocyanate product from the alcohol byproduct, which can improve industrial utility. acs.org Research on the reductive carbonylation of nitrobenzene found that imidazolium (B1220033) ions with shorter side chains in the ionic liquid promoted the conversion more effectively. ionike.com

Solvent-Free and Water-Based Systems : To align with green chemistry principles, there is a push towards developing solvent-free formulations and water-based polyurethane systems. patsnap.compatsnap.com This reduces the use of volatile organic compounds (VOCs).

Bio-based Solvents : The selection of appropriate bio-based solvents that can effectively dissolve the isocyanate resin and provide a suitable viscosity is a key consideration for creating more sustainable formulations. vertecbiosolvents.com

Implementation of Sustainable and Intensified Reaction Processes

Process intensification aims to make chemical manufacturing smaller, safer, and more energy-efficient.

Continuous Flow Processes : Continuous flow or microreactor technology offers better control over reaction conditions like temperature and pressure, leading to higher yields, reduced waste, and enhanced safety. patsnap.com A patented continuous flow process for isocyanate synthesis involves the Curtius rearrangement of acyl azides, providing a more scalable and safer method. patsnap.com

Energy Efficiency : A major challenge in isocyanate synthesis is the high energy consumption due to the required high temperatures and pressures. patsnap.com Developing more energy-efficient methods is a key research focus. Covestro's gas-phase technology for toluene (B28343) diisocyanate (TDI) production is an example of a process that has set new standards for energy efficiency. patsnap.com

Adherence to Green Chemistry Principles in this compound Production

The production of isocyanates is increasingly being scrutinized through the lens of green chemistry to minimize environmental impact and enhance safety. patsnap.comrsc.org

Table 2: Application of Green Chemistry Principles to Isocyanate Synthesis

| Green Chemistry Principle | Application in Isocyanate Synthesis | Reference |

|---|---|---|

| Prevention | Shifting from hazardous phosgene-based routes to non-phosgene methods like reductive carbonylation of nitro compounds or oxidative carbonylation of amines. | acs.orgrsc.orgnih.gov |

| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Non-phosgene routes can offer better atom economy compared to traditional methods. | acs.org |

| Less Hazardous Chemical Syntheses | Developing processes that avoid toxic reagents like phosgene and corrosive byproducts like hydrogen chloride. acs.orgnih.gov | acs.orgnih.gov |

| Safer Solvents and Auxiliaries | Utilizing safer solvents like ionic liquids, water, or bio-based solvents, and moving towards solvent-free systems. acs.orgpatsnap.comvertecbiosolvents.comacs.org | acs.orgpatsnap.comvertecbiosolvents.comacs.org |

| Design for Energy Efficiency | Implementing energy-efficient processes like gas-phase synthesis or using novel catalysts that allow for lower reaction temperatures. patsnap.comacs.org | patsnap.comacs.org |

| Use of Renewable Feedstocks | Exploring the use of bio-based raw materials to produce isocyanates, reducing reliance on fossil fuels. patsnap.comrsc.orgulprospector.com BASF, for example, produces a low carbon footprint MDI using bio-based raw materials. ulprospector.comyoutube.com | patsnap.comrsc.orgulprospector.comyoutube.com |

| Reduce Derivatives | Using specific catalysts, such as enzymes, can eliminate the need for protecting groups, simplifying the synthesis process. acs.org | acs.org |

| Catalysis | Employing highly selective and recyclable catalysts (e.g., MOFs, composite oxides) to improve reaction efficiency and reduce waste. patsnap.compatsnap.com | patsnap.compatsnap.com |

The "urea process," which uses urea, alcohol, and amines to synthesize carbamates that are then decomposed to isocyanates, is highlighted as a "zero emission" green pathway because its byproducts (alcohol and ammonia) can be recycled as raw materials. acs.org The overarching goal is to integrate these principles to create a more sustainable life cycle for isocyanates like this compound, from production to final application. patsnap.com

Evaluation of Atom Economy and Reaction Efficiency Metrics

A primary method for synthesizing this compound is through the phosgenation of its corresponding amine, 4-benzylaniline. wikipedia.org This process, while established, is scrutinized for its efficiency using metrics like atom economy.

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the single product. savemyexams.com For the synthesis of this compound from 4-benzylaniline and phosgene, the balanced chemical equation is:

C₆H₅CH₂C₆H₄NH₂ + COCl₂ → C₆H₅CH₂C₆H₄NCO + 2HCl wikipedia.org

The calculation for the atom economy of this reaction demonstrates that a significant portion of the reactant mass is converted into by-products rather than the target molecule.

Interactive Table 1: Atom Economy Calculation for the Synthesis of this compound

To calculate the percent atom economy, use the following formula and the data provided in the table below:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.comsavemyexams.com

| Compound Name | Chemical Formula | Role in Reaction | Molecular Weight ( g/mol ) |

| 4-Benzylaniline | C₁₃H₁₃N | Reactant | 183.25 nih.gov |

| Phosgene | COCl₂ | Reactant | 98.91 |

| This compound | C₁₄H₁₁NO | Desired Product | 209.24 |

| Hydrogen Chloride | HCl | By-product | 36.46 |

Click "Calculate" to see the result.

Calculate Atom Economy

Atom Economy: --%

The calculated atom economy of approximately 74.17% highlights that over a quarter of the reactant mass becomes waste, primarily as hydrogen chloride. While this is a significant improvement over reactions with very poor atom economy, it underscores the need for more efficient synthetic routes. acs.org

Other metrics, such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI), provide a more holistic view of a process's environmental impact by considering all waste generated, including solvents, catalysts, and purification agents. skpharmteco.com The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of all materials (reactants, solvents, etc.) to the mass of the product. skpharmteco.com For the phosgenation route, the use of solvents and the need to neutralize the acidic by-product would result in an E-Factor and PMI significantly higher than the waste suggested by atom economy alone.

Strategies for By-product Minimization and Waste Reduction

By-product Minimization

The primary by-product in the phosgenation of 4-benzylaniline is hydrogen chloride (HCl). wikipedia.org In addition to HCl, side reactions can lead to the formation of other impurities. For instance, the highly reactive isocyanate product can react with any unreacted 4-benzylaniline to form a substituted urea (N,N'-bis(4-benzylphenyl)urea), or with water to form an unstable carbamic acid that decomposes to the starting amine and carbon dioxide. wikipedia.org

To minimize these by-products, process optimization is key. This includes:

Fine-tuning Reaction Conditions : Precise control over temperature, pressure, and reactant stoichiometry can maximize the selectivity towards the desired isocyanate product and reduce the rate of side reactions. tristarintermediates.org

Efficient Mixing : Ensuring homogenous mixing within the reactor prevents localized excesses of reactants, which can promote by-product formation. buss-ct.com

Continuous Processing : Shifting from batch to continuous flow reactors can offer better control over reaction parameters, improve safety, and enhance efficiency, thereby minimizing waste. buss-ct.compurkh.com

Waste Reduction Strategies

Broader waste reduction strategies aim to redesign the synthesis to be inherently more efficient and environmentally benign.

Phosgene-Free Synthesis Routes : The high toxicity of phosgene has driven significant research into alternative, "phosgene-free" methods for isocyanate synthesis. nwo.nl These routes avoid the primary hazardous reactant and the associated HCl by-product. Key alternatives include:

Reductive Carbonylation : This method can involve the reaction of a nitro-aromatic precursor with carbon monoxide in the presence of a catalyst to form the isocyanate directly or via a carbamate intermediate. nwo.nlnih.gov

Reaction with CO₂ and its Derivatives : Research is ongoing into using carbon dioxide, a renewable and non-toxic C1 source, to synthesize isocyanates from amines. scholaris.cascholaris.caulisboa.pt This often involves the dehydration of an intermediate carbamic acid. acs.org

Decomposition of Carbamates : Isocyanates can be produced by the thermal decomposition of carbamates, which themselves can be synthesized without phosgene. nih.govgoogle.com

By-product Valorization and Recycling : Instead of treating by-products as waste, they can be captured and utilized. The hydrogen chloride from phosgenation, for example, can be captured and used in other chemical processes or recycled. Solvents used during the reaction and purification steps can be recovered through techniques like distillation and reused, significantly reducing the process's E-Factor and PMI. tristarintermediates.orgpurkh.com

Catalysis : The development of highly efficient and selective catalysts is central to many green chemistry strategies. Catalysts can enable phosgene-free routes to operate under milder conditions and can improve the selectivity of traditional routes, reducing both energy consumption and by-product formation. researchgate.netaarf.asia For example, palladium-based catalysts have been explored for reductive carbonylation processes. nwo.nl

Table 2: Summary of Waste Reduction Strategies

| Strategy | Description | Key Benefits |

| Phosgene-Free Routes | Synthesizing isocyanates using less hazardous reagents like CO, CO₂, or via carbamate decomposition. nwo.nlnih.gov | Eliminates the use of highly toxic phosgene and the production of HCl by-product. nwo.nl |

| Process Optimization | Fine-tuning reaction conditions (temperature, pressure, mixing) and implementing continuous flow processing. tristarintermediates.orgpurkh.com | Increases product yield and selectivity, minimizes side reactions, and improves safety. |

| By-product Valorization | Capturing and finding applications for by-products (e.g., HCl) or recycling them within the process. tristarintermediates.org | Turns waste streams into potential revenue streams and reduces disposal costs. |

| Solvent Recycling | Recovering and reusing solvents from reaction and purification steps. purkh.com | Reduces raw material costs and minimizes the overall process waste (lower PMI). |

| Advanced Catalysis | Employing selective catalysts to enable milder reaction conditions and improve reaction efficiency. researchgate.net | Lowers energy consumption and increases the rate of the desired reaction over side reactions. |

Reaction Mechanisms and Reactivity Profiles of 4 Benzylphenyl Isocyanate

Nucleophilic Addition Reactions at the Isocyanate Moiety

Nucleophilic addition represents the most common reaction pathway for isocyanates. The mechanism involves the attack of a nucleophile on the central carbon of the isocyanate group, followed by protonation of the nitrogen atom. The general reactivity of the nucleophile dictates the reaction rate and conditions.

Mechanisms of Urethane (B1682113) Formation via Alcohol and Phenol (B47542) Addition

The reaction between 4-benzylphenyl isocyanate and alcohols or phenols results in the formation of carbamates, commonly known as urethanes. This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. kuleuven.be

The generally accepted mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group of the alcohol or phenol on the electrophilic carbon of the isocyanate. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable urethane product. The reaction is typically exothermic and can proceed without a catalyst, although catalysts are often used to control the reaction rate. vaia.com

Kinetic studies on analogous aryl isocyanates have shown that the reaction mechanism can be more complex, sometimes involving the participation of multiple alcohol molecules in the transition state, acting as a proton shuttle. kuleuven.be The reactivity of the alcohol also plays a role, with primary alcohols being more reactive than secondary alcohols due to less steric hindrance. kuleuven.be For this compound, the electron-donating nature of the benzyl (B1604629) group may slightly decrease the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, potentially slowing the reaction rate.

The addition of phenols follows a similar mechanism. However, the acidity of the phenol can influence the reaction kinetics. Phenols can also act as "blocking agents," forming thermally reversible urethane linkages that dissociate back to the isocyanate and phenol upon heating. rsc.org

Table 1: Reaction of this compound with Various Alcohols

| Reactant | Product | General Conditions |

|---|---|---|

| Methanol (B129727) | Methyl (4-benzylphenyl)carbamate | Room temperature, optional catalyst |

| Ethanol | Ethyl (4-benzylphenyl)carbamate | Room temperature, optional catalyst |

Mechanistic Pathways of Urea (B33335) Formation through Amine Reactions

The reaction of this compound with primary or secondary amines is a rapid and highly efficient method for the synthesis of substituted ureas. commonorganicchemistry.comresearchgate.net This reaction is generally faster than the corresponding reaction with alcohols because amines are stronger nucleophiles.

The mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the isocyanate carbon. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the urea derivative. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at room temperature and does not require a catalyst. commonorganicchemistry.com Due to the high reactivity, the formation of ureas is often a nearly quantitative process.

Benzylic ureas, which would be formed from the reaction of this compound with appropriate amines, are common motifs in bioactive compounds and pharmaceuticals. nih.gov

Table 2: Synthesis of Ureas from this compound

| Reactant | Product |

|---|---|

| Ammonia (B1221849) | (4-Benzylphenyl)urea |

| Benzylamine | 1-(4-Benzylphenyl)-3-benzylurea |

Acylurea and Amide Formation from Carboxylic Acid Interactions

The interaction of this compound with carboxylic acids is more complex than with alcohols or amines and can lead to several products. The initial reaction involves the nucleophilic addition of the carboxylic acid's hydroxyl group to the isocyanate, forming an unstable mixed carbamic-carboxylic anhydride (B1165640). google.comresearchgate.net

This anhydride intermediate can then follow several decomposition pathways:

Decarboxylation to form an Amide: The anhydride can lose carbon dioxide to form the corresponding N-substituted amide. This is often the desired pathway and can be promoted by heating. google.com

Reaction with another Carboxylic Acid: The anhydride can react with a second molecule of carboxylic acid to regenerate the isocyanate and form a carboxylic anhydride.

Rearrangement and Reaction with another Isocyanate: The anhydride can decompose to an amine (via decarboxylation of the carbamic acid) and a carboxylic anhydride. The newly formed amine can then react with another molecule of this compound to produce a symmetrically disubstituted urea. google.com

The final product distribution depends heavily on the reaction conditions, stoichiometry, and the nature of the carboxylic acid and solvent. researchgate.netscielo.br For instance, in dimethyl sulfoxide (B87167), the reaction between an aromatic isocyanate and benzoic acid has been shown to yield the corresponding urea quantitatively. researchgate.net

Synthesis and Mechanisms of Thiocarbamate Formation with Thiols

Thiols can react with this compound in a manner analogous to alcohols to produce S-alkyl or S-aryl thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon.

The mechanism involves the nucleophilic addition of the thiol to the isocyanate group, followed by proton transfer to the nitrogen. This reaction can often be carried out under solvent-free and catalyst-free conditions, providing a simple and efficient route to thiocarbamates. organic-chemistry.org The reaction of N-acylbenzotriazoles with diphenylphosphoryl azide (B81097) can generate isocyanates in situ, which then react with thiols to yield thiocarbamates in good yields. organic-chemistry.org

Cycloaddition Chemistry Involving the Isocyanate Group

The carbon-nitrogen double bond within the isocyanate group can participate in cycloaddition reactions, providing a pathway to various heterocyclic compounds.

[2+2] Cycloaddition Reactions (e.g., Dimerization, Iminocycloadditions)

Dimerization: Aryl isocyanates can undergo [2+2] cycloaddition with themselves to form cyclic dimers, specifically uretidinediones (1,3-diazetidine-2,4-diones). This dimerization is often catalyzed by phosphine (B1218219) catalysts and involves the head-to-tail cycloaddition of two isocyanate molecules. The reaction is typically reversible. While specific studies on this compound dimerization are not prevalent, this reactivity is a general characteristic of isocyanates.

Iminocycloadditions: Isocyanates can react with compounds containing carbon-nitrogen double bonds (imines) in cycloaddition reactions. While [4+2] cycloadditions between α,β-unsaturated imines and isocyanates are known to produce pyrimidinones, [2+2] cycloadditions are also possible. nih.gov For example, chlorosulfonyl isocyanate, a highly reactive isocyanate, readily undergoes [2+2] cycloaddition with alkenes to form β-lactams. researchtrends.net This suggests that under appropriate conditions, this compound could potentially react with certain imines or alkenes in a similar fashion to yield four-membered heterocyclic rings. The mechanism for such reactions can be either concerted or stepwise, potentially involving a diradical intermediate, especially with electron-rich alkenes. researchtrends.net

Exploration of [2+3] Cycloadditions (e.g., with Azides to Form Tetrazoles)

The [2+3] cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. In the context of this compound, the cumulative double bonds of the isocyanate group (N=C=O) can react with 1,3-dipoles. A key example of this type of reaction is the cycloaddition with azides.

The reaction of an organic azide (R-N₃) with an isocyanate, such as this compound, is proposed to proceed through a concerted or stepwise mechanism involving the 1,3-dipolar character of the azide. The azide adds across the C=N bond of the isocyanate, leading to the formation of a five-membered heterocyclic ring. Specifically, this reaction can yield tetrazolinone derivatives. While the terminal nitrogen of the azide is generally nucleophilic, the isocyanate's central carbon is electrophilic. nih.gov

The proposed mechanism involves the attack of the terminal nitrogen of the azide onto the carbonyl carbon of the isocyanate. This is followed by a ring-closing step to form the heterocyclic product. The stability of the resulting tetrazole-containing ring is a driving force for this reaction. Although detailed studies specifically on this compound are not prevalent in readily available literature, the general reactivity of aromatic isocyanates supports this pathway.

Another related reaction is the synthesis of tetrazoles from isocyanides, which can sometimes be generated in situ from isocyanates. However, the direct cycloaddition of azides to the isocyanate is a more direct pathway to related heterocyclic structures.

Investigations into [2+4] Cycloaddition Pathways

The [2+4] cycloaddition, famously known as the Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings. researchgate.net In these reactions, a conjugated diene reacts with a dienophile. Isocyanates, including this compound, can potentially act as dienophiles due to the presence of the C=N and C=O double bonds. The participation of isocyanates in Diels-Alder reactions, often referred to as hetero-Diels-Alder reactions, is well-documented. organic-chemistry.org

When this compound acts as a dienophile, it can react with a 1,3-diene across its C=N bond. This reaction would lead to the formation of a six-membered heterocyclic ring containing a nitrogen atom. The reactivity of the isocyanate as a dienophile is influenced by the electronic nature of its substituents. The benzylphenyl group, being aromatic, influences the electron density of the isocyanate moiety.

The general mechanism for a hetero-Diels-Alder reaction involving an isocyanate is a concerted, pericyclic process. The diene's highest occupied molecular orbital (HOMO) interacts with the dienophile's (the isocyanate's) lowest unoccupied molecular orbital (LUMO). Lewis acid catalysis can enhance the reactivity of the isocyanate dienophile by coordinating to the oxygen or nitrogen atom, thereby lowering the energy of the LUMO. organic-chemistry.org While specific examples detailing this compound in [2+4] cycloadditions are not extensively reported, its structural similarity to other aromatic isocyanates suggests its capability to undergo such transformations.

Oligomerization and Polymerization Mechanisms

Catalytic Trimerization to Form Isocyanurates: Mechanistic Aspects

The cyclotrimerization of isocyanates to form highly stable, six-membered isocyanurate rings is a significant reaction, particularly in the polyurethane industry. acs.org For aromatic isocyanates like this compound, this reaction is typically catalyzed by a variety of compounds, including amines, phosphines, and metal carboxylates.

The generally accepted mechanism for the base-catalyzed trimerization is anionic in nature. acs.org The process is initiated by the nucleophilic attack of a catalyst on the electrophilic carbon of the isocyanate group. This forms a reactive anionic intermediate. This intermediate then attacks a second isocyanate molecule, and the resulting adduct attacks a third. The final step is an intramolecular cyclization that releases the catalyst and forms the trisubstituted isocyanurate ring.

For example, using an acetate-based catalyst, the acetate (B1210297) anion attacks the isocyanate to form a nucleophilic intermediate. This intermediate then sequentially adds two more isocyanate molecules before cyclizing to the isocyanurate. acs.org It has been proposed that the initial catalyst may be a precatalyst, which reacts with the isocyanate to form the true catalytic species. acs.org

| Catalyst Type | General Mechanism | Key Intermediates |

| Tertiary Amines | Nucleophilic attack on the isocyanate carbon. | Zwitterionic adducts |

| Metal Carboxylates | Coordination and activation of the isocyanate. | Metal-alkoxide type species |

| Phosphines | Similar to amines, with phosphorus as the nucleophile. | Phosphonium-enolate type adducts |

Dimerization Pathways Leading to Uretdione Structures

Under certain conditions, isocyanates can undergo dimerization to form four-membered uretdione rings. This reaction often competes with the trimerization to isocyanurates. The formation of uretdiones is also typically catalyzed, often by tertiary phosphines or specific pyridines. google.comgoogle.com

The mechanism of dimerization is thought to proceed through a stepwise pathway. For phosphine-catalyzed dimerization, the phosphine attacks the carbonyl carbon of the isocyanate to form a zwitterionic intermediate. This intermediate then attacks a second isocyanate molecule to form a four-membered ring intermediate, which then collapses to the uretdione and regenerates the catalyst.

The selectivity between dimerization and trimerization can be controlled by the choice of catalyst, temperature, and solvent. For instance, some catalysts, like certain substituted pyridines, show high selectivity for the formation of uretdiones from specific isocyanates. google.com

Anionic Polymerization Mechanisms and Kinetics

Aromatic isocyanates can undergo anionic polymerization to form polyisocyanates, which are rigid-rod polymers with a helical conformation. This polymerization is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., sodium benzophenone) or certain sodium amidates. acs.org

The mechanism involves three main steps: initiation, propagation, and termination. youtube.com

Initiation: The anionic initiator attacks the electrophilic carbon of the this compound monomer, leading to the formation of an amidate anion.

Propagation: The newly formed anionic center at the nitrogen atom of the terminal monomer unit attacks the next monomer molecule at the carbonyl carbon. This process repeats, leading to the growth of the polymer chain. The propagation is typically very fast.

Termination: Anionic polymerization of isocyanates can exhibit characteristics of a "living" polymerization, where the growing chains remain active until intentionally terminated by the addition of a quenching agent like an acid or alcohol. youtube.com

The kinetics of the polymerization are influenced by factors such as the nature of the initiator, the solvent, and the temperature. The rate of polymerization is generally first order with respect to both the monomer and the initiator concentration.

Cationic Polymerization Mechanisms and Their Control

Cationic polymerization of isocyanates is far less common than anionic polymerization. The isocyanate group is generally considered to be an electron-withdrawing group, which deactivates the monomer towards electrophilic attack. Monomers that readily undergo cationic polymerization typically possess electron-donating substituents that can stabilize the resulting cationic intermediate. wikipedia.org

For a cationic polymerization of this compound to occur, a very strong Lewis or protic acid would be required for initiation. The initiation step would involve the protonation or coordination of the initiator to the oxygen or nitrogen atom of the isocyanate group, generating a cationic species.

Propagation would then proceed by the attack of the monomer on the activated cationic chain end. However, the resulting cationic center would be relatively unstable, making propagation challenging. Chain transfer and termination reactions would likely be significant, making it difficult to achieve high molecular weight polymers and control the polymerization process. Due to these challenges, cationic polymerization is not a standard method for producing polyisocyanates.

Coordination Polymerization and Stereocontrol

Coordination polymerization of isocyanates is a sophisticated method for producing polymers with highly controlled architectures. The stereochemistry of the resulting polymer chains is a critical parameter that dictates the material's three-dimensional structure and, consequently, its physical and functional properties. acs.org While the direct coordination polymerization of this compound is not extensively detailed in the available literature, the principles of stereocontrol in isocyanate polymerization provide a framework for understanding its potential.

Stereocontrol in polymerization allows for the creation of macromolecules with a specific and ordered arrangement of monomeric units. acs.org For polymers derived from substituted monomers like this compound, this control can lead to isotactic, syndiotactic, or atactic structures, each imparting different properties to the final material. For instance, controlling the stereochemistry can influence the polymer's ability to self-assemble, as seen in other polymer systems where stereoinduced self-assembly occurs. nih.gov The development of organometallic catalysts has been pivotal in achieving such control in the polymerization of other monomers, like olefins and epoxides, by locking the catalyst into specific conformations that guide monomer insertion. illinois.edu In some systems, Lewis acid catalysts have also proven effective in guiding the stereochemical outcome of polymerizations. nih.gov The application of these principles to this compound could yield novel polymeric materials with tailored properties, though specific catalysts and conditions would need to be empirically determined. The inherent steric and electronic properties of the benzylphenyl group would undoubtedly play a significant role in any such stereocontrolled polymerization.

Computational and Theoretical Investigations into Reactivity and Pathways

Computational chemistry offers powerful tools for investigating the reactivity and reaction pathways of isocyanates at a molecular level. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of isocyanate reactions. rsc.orgchemrxiv.org These calculations can map out the entire reaction pathway for processes like the reaction of an isocyanate with an alcohol to form a urethane. nethouse.ruebrary.net Studies on similar molecules, such as methyl isocyanate and phenyl isocyanate, show that the reaction with alcohols often proceeds through a concerted, asymmetric transition state. nethouse.rursc.org In these reactions, the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group (-N=C=O). nethouse.rusemanticscholar.org

Theoretical investigations into the reaction of phenylnitrile oxide rearranging to phenyl isocyanate, catalyzed by sulfur dioxide, have been performed using high-level methods like DLPNO-CCSD(T) and DFT. rsc.orgchemrxiv.org Such studies identify intermediate structures and transition states, providing a step-by-step view of the reaction mechanism. chemrxiv.org For this compound, similar calculations would be expected to show that the bulky benzyl group influences the steric accessibility of the isocyanate carbon, potentially affecting reaction rates compared to simpler aromatic isocyanates. The electron-donating or withdrawing nature of substituents can also significantly alter the reaction kinetics. rsc.org

Transition State Analysis and Potential Energy Surface Mapping

Transition State Theory (TST) combined with quantum chemistry is used to investigate the kinetics of isocyanate reactions, such as their atmospheric reactions with hydroxyl (OH) radicals. nih.gov This analysis involves locating the transition states on the potential energy surface (PES) and calculating the energy barriers for different reaction channels. nethouse.runih.gov

For example, in the reaction of methyl isocyanate with methanol, quantum-chemical studies have identified the transition states and mapped the potential energy surface, revealing that the reaction is both kinetically and thermodynamically favorable. nethouse.ru The analysis of the transition state structure can indicate whether bond formation and breaking occur synchronously or asynchronously. nethouse.ru For an aromatic isocyanate like this compound, computational studies on related compounds like p-tolyl-NCO show that reactions can have multiple pathways, such as addition to the aromatic ring or H-abstraction from substituent groups. nih.gov A potential energy surface mapping for the reaction of this compound would clarify the most likely reaction pathways and predict their relative rates.

Table 1: Illustrative Transition State Parameters for Isocyanate Reactions This table presents conceptual data based on findings for other isocyanates, illustrating the type of information gained from transition state analysis. nethouse.ru

| Reactant System | Transition State | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Isocyanate + Primary Alcohol | Cyclic Asymmetric | ~15-20 | ~(-22 to -25) ebrary.net |

| Isocyanate + Water | Carbamic Acid Intermediate | Lower than alcohol addition | Exothermic, forms amine + CO2 wikipedia.org |

| Isocyanate + Amine | Urea Formation | Lower than alcohol addition | Highly Exothermic |

Note: Specific values for this compound are not available in the cited literature and would require dedicated computational studies.

Application of Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com For an electrophilic molecule like an isocyanate, the key interaction involves its LUMO. youtube.com

The reactivity of isocyanates is governed by the electrophilic nature of the central carbon atom in the -N=C=O group. patsnap.com FMO theory posits that a reaction is favorable if the energy gap between the HOMO of the nucleophile (e.g., an alcohol or amine) and the LUMO of the isocyanate is small. The LUMO of an isocyanate is typically centered on the N=C=O group, with a large coefficient on the carbon atom, making it the primary site for nucleophilic attack. researchgate.netrsc.org The energy and shape of these frontier orbitals dictate the molecule's reactivity. youtube.comresearchgate.net

For this compound, the benzyl and phenyl groups would influence the energies of the frontier orbitals. Ab initio molecular orbital calculations on various substituted isocyanates have shown that the nature of the substituent has a significant effect on the molecule's electronic structure and stabilization energies. rsc.org While specific FMO data for this compound is not available, the general principles allow for qualitative predictions about its reactivity towards different nucleophiles.

Table 2: Conceptual Frontier Molecular Orbital (FMO) Data This table provides a conceptual illustration of FMO properties for a generic aromatic isocyanate.

| Molecule/Fragment | Orbital | Energy (eV) (Conceptual) | Key Atomic Contributions |

| Aromatic Isocyanate | LUMO | -1.0 | Isocyanate Carbon, Nitrogen, Oxygen |

| Aromatic Isocyanate | HOMO | -8.5 | Aromatic Ring π-system |

| Alcohol (Nucleophile) | HOMO | -10.5 | Oxygen lone pair |

| Amine (Nucleophile) | HOMO | -9.5 | Nitrogen lone pair |

Note: These are illustrative values. The actual orbital energies for this compound would need to be determined via quantum chemical calculations.

Derivatization and Advanced Functionalization Strategies Utilizing 4 Benzylphenyl Isocyanate

Rational Design and Synthesis of Novel Polyurethane Architectures

The reactivity of the isocyanate group in 4-benzylphenyl isocyanate with hydroxyl groups forms the basis for the synthesis of a diverse range of polyurethane structures. By carefully selecting co-monomers and controlling reaction conditions, it is possible to create linear, cross-linked, and segmented polyurethanes with specific performance characteristics.

Controlled Synthesis of Linear Polyurethanes with Defined Structures

The synthesis of linear polyurethanes involves the step-growth polymerization of a diisocyanate with a diol. In this context, this compound can be reacted with various diols to produce linear polymers. The benzyl (B1604629) group in the isocyanate structure can introduce specific properties to the resulting polyurethane, such as altered solubility and thermal characteristics. While specific studies focusing solely on this compound for linear polyurethane synthesis are not extensively detailed in the provided search results, the fundamental principles of polyurethane chemistry suggest its applicability. The synthesis would typically involve reacting this compound with a selected diol in a suitable solvent, often with a catalyst to control the reaction rate. The resulting linear polyurethane would possess a repeating unit derived from the two monomers.

Fabrication of Cross-linked Polyurethane Networks for Enhanced Performance

Cross-linked polyurethanes offer improved mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. The incorporation of this compound into cross-linked networks can be achieved by using polyols with a functionality greater than two or by introducing a cross-linking agent.

Recent research has explored the use of isocyanates with benzyl groups to influence the properties of cross-linked polyurethanes. For instance, studies on covalent adaptive networks (CANs) based on phenol-carbamate dynamic bonds have shown that the attachment of benzyl groups can promote the rearrangement of the network. rsc.org This can lead to a reduction in relaxation time and activation energy, which is beneficial for developing self-healing and recyclable materials. rsc.org The steric hindrance provided by the benzyl group can play a significant role in these dynamic properties. rsc.orgresearchgate.net While these studies may not have used this compound specifically, they highlight the potential impact of the benzyl moiety on the performance of cross-linked polyurethane networks. The general approach involves reacting the isocyanate with a polyol and a cross-linker in a one-shot or prepolymer method to form a three-dimensional network.

A process for creating cross-linked thermoplastic polymers has been developed, which involves heating a mixture of a thermoplastic urethane (B1682113) base material and a monomeric diisocyanate. google.com This method allows for the creation of a homogeneous reaction product with enhanced properties. google.com

Table 1: Factors Influenced by Isocyanate Structure in Cross-linked Polyurethanes

| Property | Influence of Isocyanate Structure |

| Network Rearrangement Kinetics | Greater steric hindrance or attachment of benzyl groups can promote rearrangement. rsc.orgresearchgate.net |

| Relaxation Time | Can be reduced by an order of magnitude with benzyl group attachment. rsc.orgresearchgate.net |

| Relaxation Activation Energy | Can be reduced by over 20 kJ mol⁻¹. rsc.orgresearchgate.net |

| Thermal Stability | Alicyclic isocyanate structures can improve thermal stability. rsc.org |

| Mechanical Properties | Can be varied depending on the chemical structure of the isocyanate. rsc.org |

Development of Segmented Polyurethanes and Block Copolymers

Segmented polyurethanes are a class of block copolymers composed of alternating hard and soft segments. This microphase-separated structure imparts a unique combination of elasticity and strength. The hard segments are typically formed from the reaction of a diisocyanate and a chain extender, while the soft segments are derived from a long-chain polyol.

The use of this compound in the hard segments could influence the morphology and properties of the resulting segmented polyurethane. The bulky benzyl group could affect the packing and ordering of the hard segments, thereby influencing the mechanical and thermal properties of the polymer. The synthesis of segmented polyurethanes can be carried out via a one-step or two-step process. In the two-step process, a prepolymer is first formed by reacting the polyol with an excess of the diisocyanate, followed by chain extension with a diol or diamine.

Controlled Synthesis of Polyurea Derivatives and Hybrid Materials

The reaction of isocyanates with amines to form urea (B33335) linkages is the foundation for polyurea synthesis. This reaction is generally faster than the reaction with alcohols, leading to rapid curing systems.

Preparation of Linear and Cross-linked Polyureas

Polyurea synthesis involves the step-growth polymerization of an isocyanate with a polyamine. researchgate.netnih.gov Linear polyureas can be prepared using a difunctional isocyanate and a difunctional amine, while cross-linked networks are formed when at least one of the monomers has a functionality greater than two. The structure of the diisocyanate is a key factor in determining the properties of the resulting polyurea. researchgate.net

Industrial polyureas are typically synthesized via two main pathways: the diamine-diisocyanate pathway, which is very fast and exothermic, and the water-diisocyanate pathway, which is slower and milder. mdpi.com The latter proceeds through an unstable carbamic acid intermediate that decomposes to a primary amine and carbon dioxide. mdpi.com Side reactions, such as the formation of biuret (B89757) and oligo-uret structures, can occur, leading to branched or cross-linked polymers. mdpi.com

Integration into Hybrid Polyurethane-Polyurea Systems

Hybrid polyurethane-polyurea systems combine the properties of both polymers, offering a versatile platform for material design. These hybrids can be synthesized by reacting a polyisocyanate with a blend of polyols and polyamines. google.com The ratio of polyol to polyamine can be varied to tailor the final properties of the material. google.com The reaction can be carried out in a two-component formulation, where one component contains the polyisocyanate and the other contains the blend of polyol and polyamine. google.com

These hybrid systems are known for their fast cure speeds and good flexibility, although their performance in wet environments can be a concern due to the isocyanate's tendency to react with water. google.com The development of hybrid novolac polyurea/polyurethane polymers has been explored for applications requiring corrosion resistance and adhesion to various substrates. google.com

Utilization as a Precursor for Polyimide and Poly(amide-imide) Synthesis

The synthesis of polyimides and poly(amide-imides) often involves the reaction of diisocyanates with dianhydrides or tricarboxylic acid anhydrides, respectively. While direct synthesis of polyimides from diisocyanates and dianhydrides is a known method, the use of this compound, a monoisocyanate, would lead to chain termination rather than polymerization. However, it can be chemically modified to create a diamine or diisocyanate monomer suitable for polymerization.

For instance, this compound can be converted to 4-benzylphenylamine, which can then be used as a monomer in the traditional two-step polyimide synthesis. This process involves the reaction of the diamine with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide. The incorporation of the benzylphenyl group can enhance the solubility and processability of the resulting polyimide due to its bulky nature, which disrupts polymer chain packing.

Alternatively, two molecules of this compound can be coupled to create a diisocyanate monomer. This custom diisocyanate can then react with a dianhydride to form a polyimide. This approach allows for the direct incorporation of the benzylphenyl group into the polymer backbone via the isocyanate reaction pathway.

In the case of poly(amide-imide)s, a similar strategy can be employed. A diamine derived from this compound can be reacted with a tricarboxylic acid anhydride (B1165640) chloride, such as trimellitic anhydride acid chloride. This reaction forms both amide and imide linkages, resulting in a poly(amide-imide). The properties of the resulting polymer, such as thermal stability and mechanical strength, can be tailored by the choice of the comonomer.

Development of Novel Heterocyclic Chemical Entities

The isocyanate functional group is a valuable tool for the synthesis of a variety of heterocyclic compounds. The electrophilic carbon atom of the isocyanate is susceptible to attack by nucleophiles, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds, which are key steps in the construction of heterocyclic rings.

Synthesis of Benzylphenyl-Substituted Hydantoin (B18101) Derivatives

Hydantoins are a class of five-membered heterocyclic compounds with a wide range of biological activities. A common method for their synthesis involves the reaction of an isocyanate with an α-amino acid, followed by acid-catalyzed cyclization.

The synthesis of a benzylphenyl-substituted hydantoin derivative using this compound would proceed via the following steps:

N-Carbamoylation: this compound is reacted with an α-amino acid. The amino group of the amino acid acts as a nucleophile, attacking the isocyanate carbon to form an N-(4-benzylphenyl)carbamoyl amino acid (a substituted urea derivative).

Cyclization: The resulting N-carbamoyl amino acid is then treated with an acid catalyst. The carboxylic acid group of the amino acid moiety intramolecularly attacks the urea carbonyl group, leading to the elimination of a water molecule and the formation of the hydantoin ring.

This reaction is versatile, as a variety of α-amino acids can be used to generate a library of hydantoin derivatives with different substituents at the 5-position of the hydantoin ring, each bearing the characteristic 4-benzylphenyl group at the 3-position.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

| This compound | Glycine | N-(4-Benzylphenyl)carbamoyl-glycine | 3-(4-Benzylphenyl)hydantoin |

| This compound | Alanine | N-(4-Benzylphenyl)carbamoyl-alanine | 5-Methyl-3-(4-benzylphenyl)hydantoin |

| This compound | Valine | N-(4-Benzylphenyl)carbamoyl-valine | 5-Isopropyl-3-(4-benzylphenyl)hydantoin |

Synthesis of Benzylphenyl-Substituted Barbituric Acid Analogs

Barbituric acid and its derivatives are six-membered heterocyclic compounds that are well-known for their sedative and hypnotic properties. The classical synthesis of barbiturates involves the condensation of a urea derivative with a malonic acid derivative.

To synthesize a benzylphenyl-substituted barbituric acid analog, one would first need to prepare a urea derivative from this compound. This can be achieved by reacting the isocyanate with ammonia (B1221849) or a primary amine. The resulting N-(4-benzylphenyl)urea can then be condensed with a substituted diethyl malonate in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, resulting in the formation of the six-membered barbiturate (B1230296) ring with the 4-benzylphenyl group attached to one of the nitrogen atoms.

| Reactant 1 | Reactant 2 | Condensing Agent | Final Product |

| N-(4-Benzylphenyl)urea | Diethyl malonate | Sodium ethoxide | 1-(4-Benzylphenyl)barbituric acid |

| N-(4-Benzylphenyl)urea | Diethyl ethylmalonate | Sodium ethoxide | 1-(4-Benzylphenyl)-5-ethylbarbituric acid |

| N-(4-Benzylphenyl)urea | Diethyl phenylmalonate | Sodium ethoxide | 1-(4-Benzylphenyl)-5-phenylbarbituric acid |

Exploration of Other N-Heterocyclic Architectures

The reactivity of this compound extends to the synthesis of other N-heterocyclic architectures. For example, it can undergo [2+2] cycloaddition reactions with imines to form 1,3-diazetidin-2-ones. Furthermore, reaction with 1,3-dipoles, such as azides or nitrile oxides, can lead to the formation of five-membered heterocycles like triazolinones and oxadiazolinones, respectively. The benzylphenyl substituent in these structures can be exploited to fine-tune their physical and chemical properties, opening avenues for their application in medicinal chemistry and materials science.

Integration into Emerging Framework Materials (MOFs and COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes. The incorporation of functional organic linkers is crucial for tailoring the properties of these materials.

While the direct use of this compound as a linker in MOF and COF synthesis is not typical due to its monofunctional nature, it can be derivatized to create suitable multitopic linkers. For example, the benzylphenylamine derived from the isocyanate can be further functionalized to introduce additional coordinating groups, such as carboxylic acids or pyridyl moieties, at different positions on the aromatic rings. These multitopic linkers can then be used in the solvothermal synthesis of MOFs by reacting them with metal ions.

Similarly, for COF synthesis, the derivatized benzylphenylamine can be converted into a di- or tri-functional monomer containing reactive groups like boronic acids or aldehydes. These monomers can then undergo self-condensation or condensation with other complementary linkers to form a porous, crystalline covalent-organic framework. The presence of the bulky benzylphenyl group within the framework's pores could influence the framework's topology, porosity, and its affinity for specific guest molecules.

Applications in Advanced Materials Science and Chemical Synthesis

Engineering Polymeric Materials with Tailored Macroscopic Properties

The synthesis of polymers with specific, predictable macroscopic properties is a cornerstone of materials science. The structure of the monomer units plays a crucial role in determining the final characteristics of the polymer, such as its mechanical strength, thermal stability, and elasticity. The incorporation of 4-Benzylphenyl isocyanate into a polymer backbone can be expected to impart properties influenced by its benzyl (B1604629) and phenyl groups, such as increased aromatic content and specific intermolecular interactions.

Synthesis of Elastomers and Thermoplastics from Isocyanate Derivatives

The reaction of diisocyanates with diols is a fundamental process for producing polyurethanes, which can be tailored to be either elastomers or thermoplastics. nih.gov Elastomers are characterized by their ability to undergo large elastic deformation, while thermoplastics can be melted and reshaped upon heating.

Table 1: Potential Influence of this compound on Polyurethane Properties (Theoretical)

| Property | Expected Influence of this compound Moiety | Rationale |

| Hardness | Increase | The rigid aromatic structure of the benzyl and phenyl groups would contribute to the hard segment content of the polyurethane. |

| Thermal Stability | Increase | Aromatic structures generally exhibit higher thermal stability compared to aliphatic chains. |

| Solubility | Decrease in polar solvents | The hydrophobic nature of the benzylphenyl group would reduce the polymer's affinity for polar solvents. |

Formulation of High-Performance Coatings, Adhesives, and Sealants

Isocyanates are critical components in the formulation of high-performance coatings, adhesives, and sealants (CASE). google.com These materials rely on the formation of strong, durable urethane (B1682113) or urea (B33335) linkages to provide excellent adhesion, chemical resistance, and mechanical properties. Polyurethane coatings, for example, are known for their toughness, flexibility, and abrasion resistance.

The use of this compound in these formulations would likely be as a modifier or a reactive additive rather than the primary isocyanate component, due to its monofunctionality. It could be used to introduce specific surface properties or to control the cross-linking density in a formulation. For instance, its incorporation could enhance the hydrophobicity of a coating, improving its water resistance.

Again, specific research findings on the use of this compound in high-performance coatings, adhesives, and sealants are scarce. The general properties of aromatic isocyanates suggest that its inclusion could lead to materials with good durability and environmental resistance.

Design and Development of Functional Polymers

Functional polymers are designed to exhibit specific, often dynamic, responses to their environment. This functionality is achieved by incorporating specific chemical groups into the polymer structure. The isocyanate group of this compound provides a reactive handle for covalently attaching it to polymer chains, thereby introducing the benzylphenyl moiety and its associated properties.

Fabrication of Responsive Polymeric Systems (e.g., stimuli-responsive materials)